molecular formula C18H20N4OS B2854072 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide CAS No. 1421505-26-1

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide

Cat. No.: B2854072
CAS No.: 1421505-26-1
M. Wt: 340.45
InChI Key: FQIULVGIWAGUCH-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide typically involves multiple steps. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound has shown potential as a pharmacological agent. Its interactions with various biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for drug development.

Industry: In industry, the compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The phenylacetamide group may enhance the compound's ability to penetrate cell membranes and reach its target sites.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Thiazole derivatives: Compounds containing the thiazole ring are often used in medicinal chemistry due to their biological activity.

  • Phenylacetamide derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as potential pharmaceuticals.

Uniqueness: N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide stands out due to its combination of pyrazole, thiazole, and phenylacetamide groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIULVGIWAGUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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